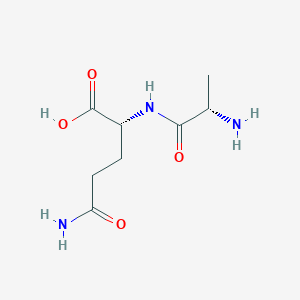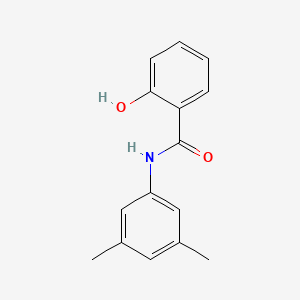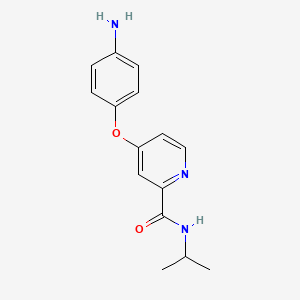
L-Glutamine-13C5,15N2
Vue d'ensemble
Description
L-Glutamine-13C5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes in the human body. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for research purposes, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Mécanisme D'action
Target of Action
L-Glutamine-13C5,15N2 is a non-essential amino acid that is present abundantly throughout the body . It plays a crucial role in many metabolic processes . The primary targets of this compound are the cells that utilize it as a source of carbons for oxidation .
Mode of Action
This compound interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the production of energy, which is essential for various cellular processes .
Biochemical Pathways
This compound is involved in several metabolic pathways. It is an important component for cell culture media and for synthesizing isotopically labeled protein . It also plays a significant role in nucleotide synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of this compound results in the provision of a source of carbons for oxidation in some cells . This leads to the production of energy, which is essential for various cellular processes .
Analyse Biochimique
Biochemical Properties
L-Glutamine-13C5,15N2 interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the synthesis of proteins, serving as a substrate for the production of other amino acids and as a source of energy for cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily, making it suitable for long-term studies on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While it is generally well-tolerated, high doses may have adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Glutamine-13C5,15N2 is synthesized through the incorporation of stable isotopes into the L-Glutamine molecule. The synthesis involves the use of isotopically labeled precursors, such as carbon-13 and nitrogen-15 labeled compounds. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine-13C5,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form L-Glutamic acid.
Reduction: It can be reduced to form L-Glutamine derivatives.
Substitution: The amide group can undergo substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions
Major Products
Oxidation: L-Glutamic acid.
Reduction: L-Glutamine derivatives.
Substitution: Various substituted L-Glutamine derivatives
Applications De Recherche Scientifique
L-Glutamine-13C5,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glutamine in biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of glutamine in cell growth and metabolism.
Medicine: Utilized in clinical research to study metabolic disorders and the effects of glutamine supplementation.
Industry: Applied in the production of isotopically labeled proteins for structural and functional studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine-13C5: Labeled with carbon-13 isotopes only.
L-Glutamine-15N2: Labeled with nitrogen-15 isotopes only.
L-Glutamic acid-13C5,15N2: Similar structure but with different labeling positions
Uniqueness
L-Glutamine-13C5,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with a single isotope. It allows for comprehensive tracing of both carbon and nitrogen atoms in biochemical pathways, making it a valuable tool for advanced research applications .
Propriétés
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-YIDSDQPMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289236 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-14-5 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285978-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)






![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)


![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)
![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
